molecular formula C19H23NO5 B1197792 Aknadicine

Aknadicine

Cat. No.: B1197792
M. Wt: 345.4 g/mol
InChI Key: KTRLYLXLXTXHPM-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aknadicine (CAS: 24148-89-8) is a hasubanan alkaloid derivative with the molecular formula C₁₉H₂₃NO₅, structurally characterized by a 7,8-didehydro-4-hydroxy-3,7,8-trimethoxy hasubanan backbone . It has emerged as a promising candidate for targeting the BRAF(V600E) mutation, a key driver in malignant melanoma and other cancers.

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

(1S,10S)-3-hydroxy-4,11,12-trimethoxy-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one

InChI

InChI=1S/C19H23NO5/c1-23-13-5-4-11-6-7-19-17(25-3)16(24-2)12(21)10-18(19,8-9-20-19)14(11)15(13)22/h4-5,20,22H,6-10H2,1-3H3/t18-,19+/m0/s1

InChI Key

KTRLYLXLXTXHPM-RBUKOAKNSA-N

SMILES

COC1=C(C2=C(CCC34C2(CCN3)CC(=O)C(=C4OC)OC)C=C1)O

Isomeric SMILES

COC1=C(C2=C(CC[C@@]34[C@@]2(CCN3)CC(=O)C(=C4OC)OC)C=C1)O

Canonical SMILES

COC1=C(C2=C(CCC34C2(CCN3)CC(=O)C(=C4OC)OC)C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Binding Affinity and Docking Profiles

Aknadicine was screened alongside 16beta-hydroxy-19s-vindolinine N-oxide and the experimental BRAF inhibitor SB-590885. Virtual docking scores revealed significant differences in binding affinity:

Compound Dock Score Reference
This compound 68.69
16beta-hydroxy-19s-vindolinine N-oxide 59.16
SB-590885 (Control) 31.51

This compound’s dock score surpassed both the control and the second candidate, indicating stronger initial binding to the BRAF(V600E) hinge region (residues 530–535), a critical site for ATP-competitive inhibition .

Hydrogen Bond Interactions and Binding Stability

This compound forms hydrogen bonds with Gly534 and Ser535 in the BRAF(V600E) hinge region, while 16beta-hydroxy-19s-vindolinine N-oxide interacts with Trp531 and Glu533 . The control SB-590885 binds to Lys473 , Trp531 , and Glu533 . Although all compounds target overlapping residues, this compound’s interactions with Gly534 and Ser535 are unique and correlate with enhanced stability in molecular dynamics (MD) simulations (Figure 12) .

QSAR-Based Activity Predictions

Quantitative structure-activity relationship (QSAR) models predicted biological activities using three methodologies:

Model This compound 16beta-hydroxy-19s-vindolinine N-oxide SB-590885
SVM 6.83 6.84 6.79
MLR 14.92 14.51 7.87
BNT 7.13 17.26 12.16

Table 1: Predicted activity values (higher = better efficacy)

This compound showed consistent performance across models, with MLR values (14.92) nearly double the control’s (7.87), suggesting superior biological activity.

Molecular Dynamics Simulation Insights

MD simulations analyzed root mean square deviation (RMSD), root mean square fluctuation (RMSF), and total interaction energy to assess binding stability. This compound demonstrated:

  • Lower RMSD/RMSF values compared to the control, indicating stable binding with minimal structural deviation .
  • Higher total interaction energy , driven by hydrophobic contacts and hydrogen bonds .

These results align with the Ramachandran plot validation of the BRAF(V600E) model, where >96% of residues occupied favored/allowed regions, ensuring reliable docking outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aknadicine
Reactant of Route 2
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